Arabinoheptaose
Description
Properties
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVCWOBBGISCP-CGSFXOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabinoheptaose is typically prepared by controlled enzymatic hydrolysis of debranched sugar beet arabinan. The process involves using specific enzymes, such as arabinofuranosidases, which cleave the α-1,5-glycosidic bonds in arabinan to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of bioreactors where the enzymatic hydrolysis is carried out under controlled conditions. The reaction is typically performed at elevated temperatures (around 80°C) to enhance enzyme activity and reaction rates. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Arabinoheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using arabinofuranosidases to break down this compound into arabinose units.
Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bonds, leading to the formation of smaller sugar units.
Glycosylation: Glycosylation reactions can be performed using glycosyltransferases to attach additional sugar units to this compound.
Major Products:
Hydrolysis: Produces arabinose monomers.
Oxidation: Results in the formation of smaller oligosaccharides or monosaccharides.
Glycosylation: Leads to the formation of more complex oligosaccharides with additional sugar units.
Scientific Research Applications
Biochemical Research
Arabinoheptaose is utilized extensively in biochemical research, particularly for studying polysaccharide structures and their interactions with enzymes. Its high purity form is often employed in enzyme assays and in vitro diagnostic analyses.
Enzyme Interaction Studies
- Hemicellulolytic Enzymes : Research has demonstrated that this compound serves as a substrate for hemicellulolytic enzymes. These enzymes play a crucial role in breaking down plant cell wall components, which is essential for biofuel production and waste management .
- Electrophoresis : Capillary zone electrophoresis (CZE) is used to analyze the breakdown products of this compound, providing insights into enzyme specificity and efficiency .
Nutritional Applications
This compound has potential applications in nutrition, particularly as a functional food ingredient due to its prebiotic properties.
Prebiotic Effects
- Gut Health : Studies suggest that this compound can promote the growth of beneficial gut microbiota, thus enhancing gut health and potentially improving digestive functions. This prebiotic effect may help in managing gastrointestinal disorders .
- Dietary Fiber : As a soluble fiber, this compound can contribute to dietary fiber intake, which is associated with various health benefits including improved cholesterol levels and blood sugar regulation.
Agricultural Applications
The application of this compound extends into agriculture, particularly in plant biology and crop improvement strategies.
Plant Growth Promotion
- Soil Microbial Activity : this compound can stimulate soil microbial communities, enhancing nutrient availability for plants. This interaction supports sustainable agricultural practices by improving soil health without chemical fertilizers.
- Stress Resistance : Research indicates that oligosaccharides like this compound may enhance plant stress resistance mechanisms, making crops more resilient to environmental stresses such as drought or salinity .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
Mechanism of Action
Arabinoheptaose exerts its effects primarily through its interaction with specific enzymes. For instance, arabinofuranosidases hydrolyze the α-1,5-glycosidic bonds in this compound, releasing arabinose units. This enzymatic activity is crucial for the degradation of plant cell wall polysaccharides and the subsequent release of fermentable sugars .
Comparison with Similar Compounds
Comparison with Similar Arabinooligosaccharides
Arabinoheptaose belongs to a family of 1,5-α-L-arabinooligosaccharides varying in chain length (2–8 units). Below is a comparative analysis of its structural, functional, and commercial properties relative to arabinobiose (A2), arabinotriose (A3), arabinopentaose (A5), arabinohexaose (A6), and arabino-octaose (A8).
Table 1: Key Properties of this compound and Related Compounds
*Price calculated based on , and 21 (converted to USD; 1 CNY ≈ 0.14 USD).
Structural and Functional Differences
- Enzyme Binding: Arabinopentaose (A5) binds directly to the active site of AbnA, forming hydrogen bonds critical for catalysis, while this compound (A7) induces a 45° rotation in Domain 4 of AbnA, suggesting allosteric modulation .
- Transcriptomic Induction: this compound activates Aspergillus oryzae's plant biomass degradation machinery, upregulating glycoside hydrolases (GHs) and polysaccharide monooxygenases (PMOs), whereas shorter oligosaccharides like arabinobiose (A2) show minimal induction .
- Analytical Applications: In mass spectrometry, arabinopentaose (A5) provides better precision for quantifying human milk oligosaccharides (HMOs) like LNFP I–III, while this compound may require complementary standards for optimal accuracy .
Commercial and Practical Considerations
- Cost Efficiency: Shorter oligosaccharides (A2–A5) are more cost-effective per milligram but lack the specificity of this compound in inducing conformational changes or transcriptional responses .
- Solubility and Handling: this compound’s powdered form (vs. syrups for A2–A5) enhances stability in long-term storage, though its lower solubility may require optimized buffers for experimental use .
Q & A
Q. How is arabinoheptaose synthesized and characterized in experimental settings?
this compound is typically synthesized via enzymatic or chemical hydrolysis of arabinan polysaccharides, followed by chromatographic purification (e.g., size-exclusion or ion-exchange chromatography). Characterization involves nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, purity must be validated using high-performance liquid chromatography (HPLC) and elemental analysis, with crystallinity assessed via X-ray diffraction .
Q. What analytical techniques are employed for quantifying this compound in complex biological matrices?
Quantification often uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling or structurally analogous internal standards (e.g., arabinopentaose). Calibration curves must account for matrix effects, and method validation should include precision, accuracy, and limit-of-detection (LOD) metrics. This compound’s structural similarity to human milk oligosaccharides (HMOs) enables its use as a reference standard in glycomics studies .
Q. What is the role of this compound in studying enzyme-substrate interactions?
this compound serves as a substrate or inhibitor in enzyme kinetics assays for arabinanases. For example, soaking experiments with AbnA (a multimodular arabinanase) reveal conformational changes in the enzyme’s active site. Crystallographic data collection at synchrotron facilities (e.g., DESY or ESRF) is critical for resolving binding modes, though negative results (e.g., absent electron density for bound oligosaccharides) require validation via mutagenesis or alternative biophysical methods .
Advanced Research Questions
Q. How can researchers address contradictions in structural data when this compound fails to bind as predicted?
Discrepancies between expected and observed binding outcomes (e.g., missing electron density in X-ray structures) may arise from crystallization artifacts or transient interactions. To resolve this, employ complementary techniques like cryo-electron microscopy (cryo-EM) for dynamic visualization or isothermal titration calorimetry (ITC) to quantify binding affinities. Multi-conformational modeling (e.g., using Phenix or Coot) can also reconcile conflicting data .
Q. What methodological optimizations improve the precision of this compound quantification in mass spectrometry?
Precision limitations in MS-based quantitation (e.g., due to ionization efficiency variability) can be mitigated by using complementary internal standards (e.g., α-arabinoheptaose for HMO analysis) and normalizing against instrument-specific response factors. Additionally, derivatization strategies (e.g., permethylation) enhance ionization stability, while collision-induced dissociation (CID) parameters should be optimized for oligosaccharide fragmentation .
Q. How should researchers design soaking experiments with this compound for time-resolved crystallography?
Soaking protocols require precise control of duration (e.g., 7–30 seconds) and ligand concentration (e.g., 2–5 mM) to capture intermediate enzyme conformations. Flash-cooling in liquid nitrogen post-soaking preserves transient states. Data collection at high-brilliance synchrotron beamlines (e.g., PETRA III) ensures resolution sufficient for detecting subtle structural shifts. Negative controls (e.g., ligand-free crystals) are essential to confirm ligand-induced changes .
Q. What strategies validate the identity and purity of this compound in enzymology studies?
For novel batches, combine NMR (e.g., ¹H/¹³C spectra for glycosidic linkage analysis) with enzymatic digestion assays using arabinanases of known specificity. Purity is confirmed via HPLC (>95% peak area) and thin-layer chromatography (TLC). For reproducibility, document batch-specific parameters (e.g., solvent history, lyophilization conditions) in supplementary materials .
Q. How can integrative approaches resolve this compound’s role in enzyme multi-modular flexibility?
Integrate small-angle X-ray scattering (SAXS) with molecular dynamics (MD) simulations to model full-length enzyme dynamics. For AbnA, this revealed global conformational flexibility upon this compound binding, despite localized rigidity in catalytic domains. Cross-validate findings with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility changes .
Methodological Challenges and Solutions
Q. How to handle non-reproducible results in this compound-based assays?
Non-reproducibility may stem from batch-to-batch variability in oligosaccharide preparation or enzyme purity. Standardize protocols by adhering to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for sample preparation and reporting. Use commercial this compound (e.g., Megazyme O-M-AHP) as a benchmark for purity .
Q. What statistical frameworks address missing data in this compound interaction studies?
For incomplete datasets (e.g., failed crystallization trials), apply multiple imputation techniques to model missing values, ensuring assumptions about data randomness (e.g., missing at random, MAR) are validated. Bayesian hierarchical models can also integrate sparse data from diverse experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
